1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine
Overview
Description
1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused pyrazole and pyridine ring system, with a benzyl group at the 1-position, a bromine atom at the 5-position, and a methyl group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and Suzuki coupling with aryl boronic acids . The reaction conditions often require the use of trifluoracetic acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different functional groups using reagents like aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions:
Suzuki Coupling: Aryl boronic acids, palladium catalysts, and bases like potassium carbonate are commonly used.
Reductive Desulfurization: Reducing agents such as sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a lead candidate in drug discovery, particularly against diseases like tuberculosis.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and materials science.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens like Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
- **1-Benzyl-3-methyl
Properties
IUPAC Name |
1-benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-10-13-7-12(15)8-16-14(13)18(17-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYQSNURSDBYEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187133 | |
Record name | 5-Bromo-3-methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131121-64-6 | |
Record name | 5-Bromo-3-methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131121-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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